
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea is a complex organic compound with a unique structure that includes a cyano group, a dichloromethyl group, and an isothiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the penta-2,4-dienyl intermediate: This step involves the reaction of a suitable precursor with a chlorinating agent to introduce the dichloromethyl group.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source.
Formation of the isothiourea moiety: This step involves the reaction of the intermediate with an isothiocyanate reagent under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or dichloromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby altering the pathway’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-methylisothiourea: Similar structure but with a methyl group instead of a phenyl group.
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-ethylisothiourea: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
1-Cyano-2-(5,5-dichloro-2-methylpenta-2,4-dienyl)-3-phenylisothiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its interaction with certain molecular targets compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C14H13Cl2N3S |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
[(2E)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C14H13Cl2N3S/c1-11(7-8-13(15)16)9-20-14(18-10-17)19-12-5-3-2-4-6-12/h2-8H,9H2,1H3,(H,18,19)/b11-7+ |
Clé InChI |
SSODMVZCQREEPH-YRNVUSSQSA-N |
SMILES isomérique |
C/C(=C\C=C(Cl)Cl)/CSC(=NC1=CC=CC=C1)NC#N |
SMILES canonique |
CC(=CC=C(Cl)Cl)CSC(=NC1=CC=CC=C1)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


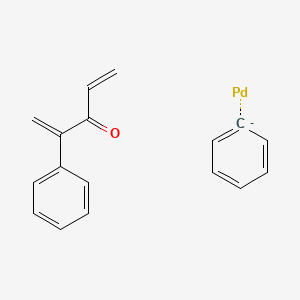
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
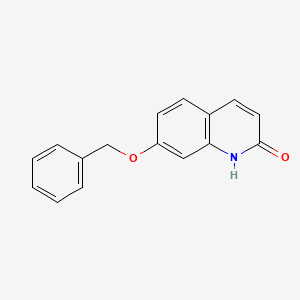
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
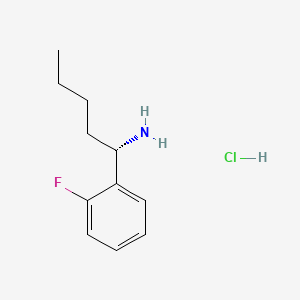
![(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B15062059.png)
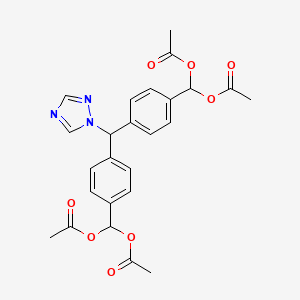
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)

![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
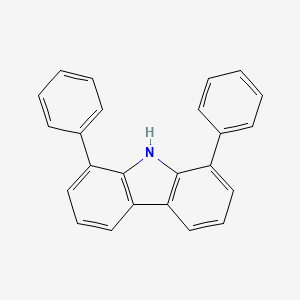
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
